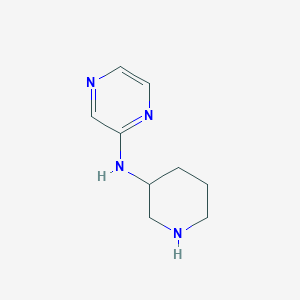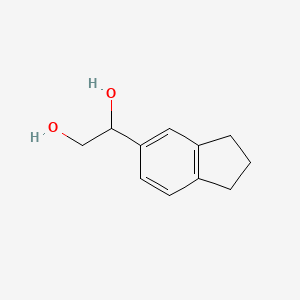
8-Hydroxy-5-methyl-3,4-dihydronaphthalen-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Hydroxy-5-methyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenones It is characterized by a hydroxyl group at the 8th position, a methyl group at the 5th position, and a ketone group at the 1st position of the naphthalene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-5-methyl-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-methyl-1,4-naphthoquinone, the compound can be synthesized via a reduction reaction followed by hydroxylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of naphthoquinone derivatives followed by selective hydroxylation. The reaction conditions typically include the use of metal catalysts such as palladium or platinum and controlled temperature and pressure to ensure high yield and purity.
化学反応の分析
Types of Reactions
8-Hydroxy-5-methyl-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of 8-hydroxy-5-methyl-1,4-naphthoquinone.
Reduction: Formation of 8-hydroxy-5-methyl-3,4-dihydronaphthalen-1-ol.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
8-Hydroxy-5-methyl-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of 8-Hydroxy-5-methyl-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential antimicrobial activity may result from disrupting microbial cell membranes or interfering with essential enzymatic processes.
類似化合物との比較
Similar Compounds
8-Hydroxy-1-naphthaldehyde: Similar structure but with an aldehyde group instead of a ketone.
5-Methyl-1,4-naphthoquinone: Similar structure but with quinone functionality.
8-Hydroxy-2-methyl-1-naphthaldehyde: Similar structure with a different position of the methyl group.
Uniqueness
8-Hydroxy-5-methyl-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl, methyl, and ketone groups in the naphthalene ring system makes it a versatile compound for various applications.
特性
CAS番号 |
19133-70-1 |
|---|---|
分子式 |
C11H12O2 |
分子量 |
176.21 g/mol |
IUPAC名 |
8-hydroxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H12O2/c1-7-5-6-10(13)11-8(7)3-2-4-9(11)12/h5-6,13H,2-4H2,1H3 |
InChIキー |
PLSQFVRUKCGMCE-UHFFFAOYSA-N |
正規SMILES |
CC1=C2CCCC(=O)C2=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11910718.png)
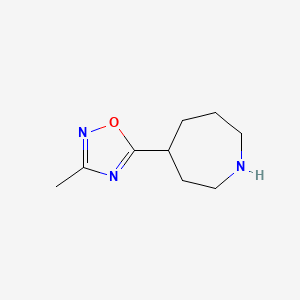
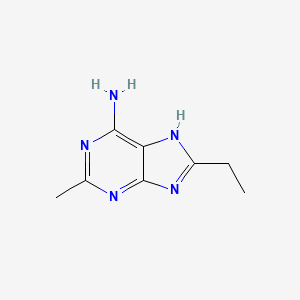
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl chloride](/img/structure/B11910735.png)
![5-Chloropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11910736.png)
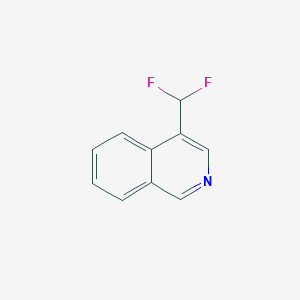
![7-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11910745.png)

![7-Methylfuro[3,2-F]quinoline](/img/structure/B11910752.png)
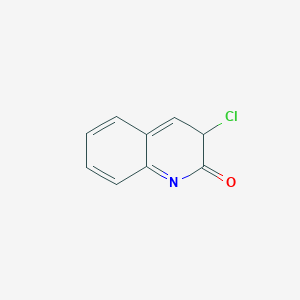

![4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B11910780.png)
